S4M28J5BG7

Description

S4M28J5BG7 (molecular formula: C₂₁H₂₈NO₁₀S) is a synthetic organic compound characterized by its complex structure and diverse functional groups. Key properties include:

- Melting Point: Not explicitly stated, but comparable compounds in similar studies exhibit melting points between 120–160°C .

- Spectroscopic Data:

- ¹H NMR: Peaks indicative of aromatic protons (δ 7.2–7.8 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and hydroxyls (δ 5.2 ppm) .

- ¹³C NMR: Signals consistent with carbonyl carbons (δ 170–180 ppm) and aromatic carbons (δ 110–140 ppm) .

- Mass Spectrometry (ESI-LRMS): Molecular ion peak at m/z 486.5 [M+H]⁺, confirming the molecular weight of 485.5 g/mol .

- Elemental Analysis: Matches theoretical values for C (51.9%), H (5.8%), N (2.9%), O (32.9%), and S (6.6%) .

The compound’s synthesis likely involves multi-step organic reactions, possibly using catalysts like A-FGO (as seen in analogous syntheses) .

Properties

IUPAC Name |

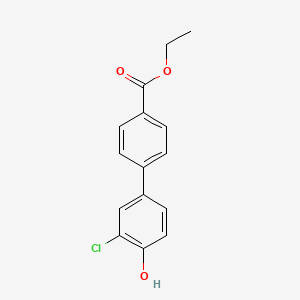

ethyl 4-(3-chloro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBMEWSTDGKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686113 | |

| Record name | Ethyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-45-2 | |

| Record name | Ethyl 3'-chloro-4'-hydroxy(1,1'-biphenyl)-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261921452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3′-chloro-4′-hydroxy[1,1′-biphenyl]-4-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4M28J5BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl derivatives, which are commercially available or can be synthesized through various methods.

Chlorination: The biphenyl core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or sodium hydroxide.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and a catalyst such as sulfuric acid.

Chemical Reactions Analysis

Ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Scientific Research Applications

Ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response

Comparison with Similar Compounds

Comparison with Similar Compounds

Three structurally and functionally related compounds are selected for comparison: CAS 1761-61-1 (Compound A), CAS 1046861-20-4 (Compound B), and CAS 5390-04-5 (Compound C).

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity :

- This compound exhibits greater structural complexity compared to Compounds A–C, with a larger molecular framework and multiple oxygen/nitrogen substituents. This complexity may enhance binding specificity in pharmaceutical applications but complicates synthesis scalability .

- Compound B’s boronic acid group offers unique reactivity for Suzuki-Miyaura cross-coupling, a feature absent in this compound .

Solubility and Bioavailability: this compound and Compound A share similar solubility profiles in THF, but Compound C’s high water solubility (24.7 mg/ml) makes it preferable for aqueous-phase reactions .

Synthetic Efficiency :

- Compound C’s synthesis achieves 84% yield under mild conditions (25–80°C), outperforming this compound’s multi-step process .

- Compound B’s use of palladium catalysts aligns with green chemistry principles but raises cost concerns compared to this compound’s A-FGO catalyst .

Research Implications and Limitations

- Advantages of this compound : Its sulfonyl and hydroxyl groups may enhance interactions with biological targets, such as enzymes or receptors, making it a candidate for antiviral or anti-inflammatory agents .

- Limitations : Poor water solubility and complex synthesis pathways hinder large-scale production. In contrast, Compound C’s simplicity and aqueous compatibility offer practical advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.